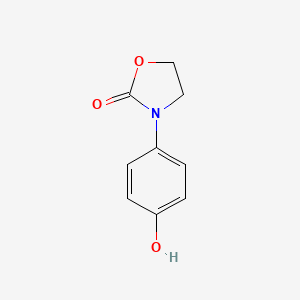

3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one” is a type of organic compound. It likely contains a phenolic group (4-Hydroxyphenyl) and an oxazolidin-2-one group .

Synthesis Analysis

While specific synthesis methods for “3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one” were not found, related compounds have been synthesized through various methods. For example, amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions have been synthesized .Molecular Structure Analysis

The molecular structure of “3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one” would likely be determined by the arrangement of its phenolic and oxazolidin-2-one groups. Related compounds have been analyzed using techniques such as X-ray crystallography .Applications De Recherche Scientifique

Synthesis and Mechanism

- Tavernier et al. (2010) reported on the electrochemical hydroxylation of 1,3-oxazolidin-2-one to 4-hydroxy-1,3-oxazolidin-2-one, a process that also produces a symmetrical ether derived from the hydroxy compound. They further developed an improved synthesis of 3H-1,3-oxazol-2-one and discussed the reaction mechanism in detail (Tavernier, Damme, Ricquier, & Anteunis, 2010).

Synthesis of Isomeric Oxazolidinones

- Madesclaire et al. (2007) explored the synthesis of various isomeric 2-oxazolidinones from specific aminoalcohols, investigating the effect of experimental conditions on compound formation (Madesclaire, Zaitsev, Zaitseva, & Sharipova, 2007).

Oxazolidin-2-one in Synthetic Organic Chemistry

- Zappia et al. (2007) discussed the oxazolidin-2-one ring as a popular framework in synthetic organic chemistry, with applications as chiral auxiliaries in asymmetric synthesis and as protective groups for aminoalcohol systems (Zappia, Gács-baitz, Monache, Misiti, Nevola, & Botta, 2007).

Novel Cycloaddition Reactions

- Zhang et al. (2016) developed a novel [3 + 2] cycloaddition reaction involving azaoxyallyl cations and aldehydes, facilitating the formation of various oxazolidin-4-ones, highlighting the reaction's potential utility (Zhang, Yang, Yao, & Lin, 2016).

Enantiomerically Pure Aminodiols Synthesis

- González-Rosende et al. (2004) reported on the synthesis of enantiomerically pure aminodiols from specific oxazolidin-2-ones, illustrating the chemical transformation processes involved (González-Rosende, Jordá-Gregori, Sepúlveda-Arques, & Orena, 2004).

Enzymatic Synthesis for Pharmaceutical Intermediates

- Singh et al. (2013) developed efficient enzymatic methods for synthesizing specific oxazolidin-2-one derivatives, an intermediate in the production of cholesterol absorption inhibitors (Singh, Goel, Rai, & Banerjee, 2013).

Immobilized Enzymatic Synthesis and Kinetic Modeling

- Yadav and Pawar (2014) studied the enzymatic synthesis of oxazolidin-2-ones using various immobilized lipases, providing insights into the reaction mechanism and kinetic constants (Yadav & Pawar, 2014).

Propriétés

IUPAC Name |

3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8-3-1-7(2-4-8)10-5-6-13-9(10)12/h1-4,11H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIQAHPHBGULNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630974 |

Source

|

| Record name | 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one | |

CAS RN |

97389-25-8 |

Source

|

| Record name | 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

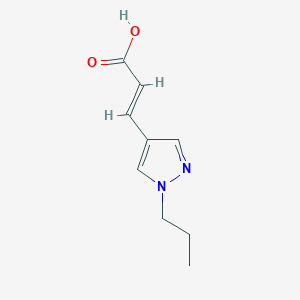

![(2E)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1371342.png)